4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine ring system, which is further substituted with ethyl and dimethyl groups.
Properties
IUPAC Name |
4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-15-7-10-17(11-8-15)28(25,26)22-16-9-12-19-18(13-16)23(6-2)20(24)21(3,4)14-27-19/h7-13,22H,5-6,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRGCWQVSDHHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a substituted aniline and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonamide Group: The benzenesulfonamide moiety is introduced via a sulfonation reaction, where the tetrahydrobenzo[b][1,4]oxazepine intermediate is treated with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Alkylation: The final step involves the alkylation of the intermediate compound with ethyl and dimethyl groups using alkyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and dimethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring in the benzenesulfonamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Conversion to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis.
Medicine
In medicine, derivatives of this compound might be explored for their potential as therapeutic agents, particularly in the treatment of bacterial infections or as anti-inflammatory drugs.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonamide group.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
What sets 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide apart is its complex structure, which may offer enhanced specificity and potency in its biological activities compared to simpler sulfonamides
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-Ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the fields of antimicrobial and enzyme inhibition.
Molecular Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H26N2O4S
- Molecular Weight : 402.5 g/mol
- CAS Number : 921903-96-0
Antimicrobial Properties
Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis. Initial studies indicate that this compound may exhibit similar antibacterial activity.
Enzyme Inhibition
Research suggests that compounds with structures analogous to 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) may act as inhibitors of various enzymes:
- Carbonic Anhydrase : This enzyme inhibition is relevant for treating conditions such as glaucoma and edema.
- Squalene Synthase : Preliminary data indicate potential inhibitory effects on squalene synthase, which is crucial in cholesterol biosynthesis.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. For example:
- Antibacterial Activity :
- Enzyme Inhibition Studies :
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Key Features | IC50 (nM) |
|---|---|---|---|
| Compound A | Structure A | Antibacterial | 45 |
| Compound B | Structure B | Carbonic Anhydrase Inhibitor | 90 |
| Compound C | Structure C | Squalene Synthase Inhibitor | 170 |
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Pathways : By targeting specific enzymes crucial for bacterial survival and metabolic processes.
- Interference with Folate Synthesis : Similar to other sulfonamides, it may disrupt folate metabolism in bacteria.
Q & A
Q. What are the critical steps in synthesizing 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide, and how can purity be ensured?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:
-
Core formation : Cyclization of precursors under controlled temperatures (60–80°C) and inert atmospheres (e.g., N₂) to minimize oxidation .
-
Sulfonamide coupling : Reacting the core with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to promote nucleophilic substitution .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
-
Characterization : Confirm structure via ¹H/¹³C NMR (e.g., sulfonamide NH at δ 10.2–10.5 ppm) and high-resolution mass spectrometry (HRMS) .
Table 1: Key Analytical Techniques for Structural Confirmation
Technique Purpose Key Parameters Reference NMR Spectroscopy Confirm functional groups and regiochemistry Chemical shifts, coupling constants Mass Spectrometry Verify molecular weight m/z ratio (e.g., [M+H]⁺ at ~450–460) IR Spectroscopy Identify sulfonamide S=O stretches Peaks at 1150–1350 cm⁻¹
Q. How can researchers confirm the 3D conformation of this compound?
- Methodological Answer : X-ray crystallography is the gold standard. For this compound:
- Crystallization : Use slow evaporation in a solvent mixture (e.g., dichloromethane/methanol) to grow single crystals .
- Data collection : Resolve bond angles (e.g., C-S-N bond ~107°) and dihedral angles to confirm the oxazepine ring puckering .
- Alternative : Use NOESY NMR to detect spatial proximity of protons (e.g., ethyl groups on oxazepine vs. benzene ring) .
Advanced Research Questions
Q. How can contradictory enzymatic inhibition data (e.g., IC₅₀ variability) for this compound be resolved?
- Methodological Answer : Contradictions may arise from assay conditions or target specificity. Address via:
-
Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
-
Cellular assays : Compare inhibition in cell lysates vs. live cells to assess membrane permeability (use LC-MS to quantify intracellular concentration) .
-
Molecular docking : Use Schrödinger Suite or AutoDock to model binding modes with SYK kinase or carbonic anhydrase IX, correlating with experimental IC₅₀ .
Table 2: Common Sources of Data Contradiction and Solutions
Issue Resolution Strategy Reference Variability in IC₅₀ Standardize assay pH and cofactor levels Off-target effects Use CRISPR-edited cell lines (e.g., SYK knockout) Solubility artifacts Pre-saturate buffers with DMSO controls
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH or -COOH) on the benzene ring while monitoring logP via HPLC (target logP <3) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ethyl group oxidation). Stabilize via fluorination .
- Bioavailability : Formulate with cyclodextrins or lipid nanoparticles for enhanced solubility (>1 mg/mL in PBS) .
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- QSAR modeling : Use MOE or RDKit to correlate substituents (e.g., ethyl vs. allyl groups) with SYK inhibition (pIC₅₀) .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for methyl → chloro substitutions .
- ADMET prediction : Apply SwissADME to prioritize derivatives with favorable absorption and low hepatotoxicity .
Experimental Design Considerations
Q. What controls are essential for validating biological activity in cellular assays?
- Methodological Answer :
- Positive controls : Use known SYK inhibitors (e.g., R406) or carbonic anhydrase inhibitors (e.g., acetazolamide) .
- Negative controls : Include solvent-only (DMSO) and scrambled siRNA (for gene-edited assays) .
- Counter-screens : Test against related kinases (e.g., JAK2) to confirm selectivity .
Q. How can researchers address low yields in the final sulfonamide coupling step?
- Methodological Answer :
- Optimize reaction conditions : Increase temperature (80→100°C) or switch to microwave-assisted synthesis (30 min vs. 12 hrs) .
- Alternative coupling agents : Replace pyridine with DMAP or Hünig’s base to enhance nucleophilicity .
- Monitor intermediates : Use LC-MS to detect unreacted oxazepine core and adjust stoichiometry .
Data Interpretation and Validation
Q. How to reconcile discrepancies between computational docking and experimental binding data?
- Methodological Answer :
- Flexible docking : Account for protein side-chain mobility using induced-fit docking (IFD) in Schrödinger .
- WaterMap analysis : Identify conserved water molecules in the binding pocket that may displace ligands .
- SPR validation : Use surface plasmon resonance to measure real-time binding kinetics (ka/kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
